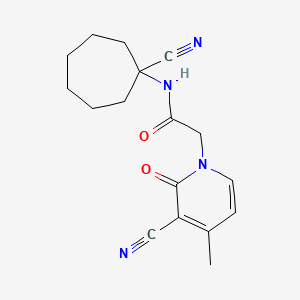
N-(1-Cyanocycloheptyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocycloheptyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-Cyanocycloheptyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by its IUPAC name, which reflects its complex arrangement of functional groups. The molecular formula is C15H16N4O, with a molecular weight of approximately 284.32 g/mol. Its structure includes a cyano group, a pyridine derivative, and an acetamide moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, potentially making it suitable for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of specific signaling pathways.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.
The biological mechanisms underlying the activity of this compound are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival.
- Modulation of Signal Transduction Pathways : Evidence suggests that it may influence pathways such as MAPK and PI3K/Akt, which are crucial in regulating cell growth and apoptosis.
- Interaction with Cellular Receptors : The compound could potentially bind to specific receptors on cell membranes, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Anticancer Properties | In vitro assays revealed a 50% reduction in cell viability in breast cancer cell lines at 25 µM after 48 hours of treatment. |
| Study 3 | Neuroprotection | In a rodent model, administration led to reduced markers of oxidative stress in brain tissues post-injury. |
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-6-9-21(16(23)14(13)10-18)11-15(22)20-17(12-19)7-4-2-3-5-8-17/h6,9H,2-5,7-8,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEVQGHAFHFTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)CC(=O)NC2(CCCCCC2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














